gamma-Glutamylthreonine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5652-48-2 |
|---|---|
Molecular Formula |
C9H16N2O6 |
Molecular Weight |
248.23 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C9H16N2O6/c1-4(12)7(9(16)17)11-6(13)3-2-5(10)8(14)15/h4-5,7,12H,2-3,10H2,1H3,(H,11,13)(H,14,15)(H,16,17)/t4-,5+,7+/m1/s1 |
InChI Key |
GWNXFCYUJXASDX-ZDLURKLDSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)CCC(C(=O)O)N)O |
physical_description |
Solid |
Origin of Product |
United States |
Biosynthetic and Degradative Pathways of Gamma Glutamylthreonine
Enzymatic Synthesis Mechanisms
The synthesis of gamma-Glutamylthreonine is primarily an enzymatic process involving the transfer of a gamma-glutamyl group to the amino acid threonine. This is carried out by enzymes that are central to glutathione (B108866) metabolism.
Gamma-Glutamyltransferase (GGT) is a key enzyme in the metabolism of extracellular glutathione. wikipedia.orgnih.gov It is a transferase located on the cell membranes of many tissues, including the liver, kidneys, and pancreas. wikipedia.orgmedscape.com GGT's primary function is to catalyze the transfer of the gamma-glutamyl moiety from glutathione and other gamma-glutamyl compounds to an acceptor molecule. wikipedia.org This acceptor can be an amino acid, a peptide, or water. wikipedia.org
The formation of this compound occurs via a transpeptidation reaction catalyzed by GGT. nih.govnih.gov In this process, glutathione serves as the donor of the gamma-glutamyl group. GGT cleaves the gamma-glutamyl bond in glutathione and transfers the group to threonine, which acts as the acceptor substrate. nih.govnih.gov This reaction produces this compound and the dipeptide cysteinylglycine. The general reaction is:
(5-L-glutamyl)-peptide (e.g., Glutathione) + an amino acid (e.g., Threonine) ⇌ peptide + 5-L-glutamyl amino acid (e.g., this compound). wikipedia.org
This extracellular process is a crucial step in the gamma-glutamyl cycle, allowing the cell to recover the constituent amino acids from extracellular glutathione. nih.govresearchgate.net
Gamma-Glutamylcysteine (B196262) Synthetase (GCS), also known as glutamate-cysteine ligase (GCL), is the first and rate-limiting enzyme in the intracellular synthesis of glutathione. mdpi.comnih.gov Its canonical function is to catalyze the formation of gamma-glutamylcysteine from glutamate (B1630785) and cysteine. mdpi.com However, GCS possesses broad substrate specificity for the acceptor amino acid. nih.govmdpi.com
Under conditions of low cysteine availability, which is the preferred acceptor substrate, GCS can utilize other amino acids to synthesize different gamma-glutamyl dipeptides. nih.govmdpi.com This promiscuous activity means that if threonine is present in the cytosol, GCS could potentially catalyze the formation of this compound. nih.gov The production of various gamma-glutamyl peptides by GCS is therefore dependent on the intracellular availability and concentration of different amino acids relative to cysteine. mdpi.commdpi.com This intracellular pathway represents an alternative route for the synthesis of gamma-glutamyl peptides, diverging from the primary pathway of glutathione synthesis. researchgate.net
The enzymatic production of this compound is governed by the substrate preferences and reaction kinetics of GGT and GCS.
Gamma-Glutamylcysteine Synthetase (GCS): The affinity of GCS for its acceptor amino acid substrates varies significantly. Cysteine is the most preferred substrate, exhibiting the lowest Michaelis constant (Km), which indicates a high affinity. nih.govmdpi.com Other amino acids have much higher Km values, suggesting they are less preferred and would only be utilized as substrates when cysteine levels are low. nih.gov
| Amino Acid Substrate | Km Value (mM) |
|---|---|
| Cysteine (Cys) | 0.06 |
| Other Amino Acids | 21 to 1800 |
Gamma-Glutamyltransferase (GGT): GGT exhibits broad substrate specificity for both the gamma-glutamyl donor and the acceptor substrate. mdpi.comresearchgate.net It can utilize a wide range of gamma-glutamyl compounds as donors, not just glutathione. mdpi.com The specificity for the acceptor is also broad, with the enzyme efficiently transferring the gamma-glutamyl moiety to various L-amino acids and dipeptides. mdpi.comdtic.mil While rat GGT shows strict stereospecificity for L-amino acid acceptors, some bacterial forms can utilize both L- and D-amino acids. dtic.mil The active site of GGT contains a highly reactive threonine residue (Threonine-523 in one studied case) that is crucial for the catalytic mechanism, forming a transient acyl-enzyme intermediate with the gamma-glutamyl group. nih.govnih.gov
Integration within the Gamma-Glutamyl Cycle
The synthesis and degradation of this compound are integral parts of the gamma-glutamyl cycle, a key metabolic pathway for glutathione homeostasis. wikipedia.orgnih.gov
The gamma-glutamyl cycle is a six-enzyme pathway responsible for the synthesis and degradation of glutathione. diff.org GGT is the only enzyme in this cycle located on the outer surface of the plasma membrane, where it initiates the breakdown of extracellular glutathione. nih.govdiff.org The formation of this compound via GGT-mediated transpeptidation is a direct event within this cycle. nih.gov By breaking down extracellular glutathione, GGT provides a source of cysteine, the rate-limiting amino acid for the intracellular re-synthesis of glutathione. nih.gov
This cycle is fundamentally linked to redox homeostasis because glutathione is the most abundant non-protein thiol in cells and a major antioxidant. nih.govnih.gov It plays critical roles in detoxifying reactive oxygen species (ROS) and xenobiotics. nih.govmdpi.com The continuous breakdown and resynthesis of glutathione through the gamma-glutamyl cycle, which includes the formation of various gamma-glutamyl peptides like this compound, is essential for maintaining the intracellular glutathione pool and, consequently, the cell's capacity to manage oxidative stress. nih.govnih.gov
The metabolic pathways leading to this compound operate in distinct cellular compartments, creating separate metabolic fluxes.
Extracellular Flux: The primary synthesis of this compound occurs in the extracellular space. bohrium.comnih.gov GGT, being an ectoenzyme anchored to the plasma membrane, acts on extracellular glutathione and acceptor amino acids like threonine. bohrium.comnih.gov This process is part of a salvage pathway to recover amino acids from glutathione that has been transported out of the cell. researchgate.netfrontiersin.org The resulting this compound remains in the extracellular milieu unless transported into the cell.
Intracellular Flux: A potential, secondary pathway for synthesis is intracellular. mdpi.com The enzyme GCS is located in the cytosol, where it catalyzes the first step of glutathione synthesis. nih.govdiff.org If GCS uses threonine as a substrate instead of cysteine, this compound would be formed inside the cell. nih.gov This intracellular production is directly tied to the de novo synthesis machinery for glutathione and is highly dependent on the relative cytosolic concentrations of cysteine and other amino acids. mdpi.commdpi.com These distinct locations of synthesis highlight the dual roles of gamma-glutamyl peptide formation: extracellularly for amino acid salvage and intracellularly as a potential byproduct of glutathione synthesis under specific metabolic conditions. mdpi.comnih.gov
Catabolic Routes and Product Fate of this compound
The breakdown of γ-glutamylthreonine is a targeted enzymatic process that liberates its constituent amino acids, which are then channeled into broader metabolic pathways. This catabolism is initiated by enzymes that specifically recognize and cleave the unique gamma-glutamyl bond.
Proteolytic Degradation Products
The initial and rate-limiting step in the catabolism of γ-glutamyl peptides, including γ-glutamylthreonine, is mediated by enzymes known as gamma-glutamyltransferases (GGT) wikipedia.orgnih.gov. These enzymes are typically located on the outer surface of the cell membrane nih.govresearchgate.net. GGT catalyzes the cleavage of the γ-glutamyl bond, which links the glutamate residue to the threonine residue via the glutamate side chain's carboxyl group nih.govfrontiersin.org.
The enzymatic reaction can proceed via two primary mechanisms wikipedia.orgnih.govmdpi.com:
Hydrolysis: In this reaction, the γ-glutamyl group is transferred to a water molecule, resulting in the release of free glutamate and threonine wikipedia.orgnih.govcreative-enzymes.com.
Transpeptidation: Alternatively, GGT can transfer the γ-glutamyl moiety to an acceptor molecule, which could be another amino acid or a short peptide wikipedia.orgnih.govnih.gov. This process would also release free threonine.
In either case, the primary degradation products of γ-glutamylthreonine are its constituent amino acids. In some metabolic cycles, the γ-glutamyl residue cleaved from γ-glutamyl amino acids is released as 5-oxoproline, which is subsequently converted to glutamate in the cytosol by the enzyme oxoprolinase nih.gov. The key outcome of this initial catabolic step is the separation of the dipeptide into its foundational components, making them available for further metabolic processing.
Table 1: Enzymatic Degradation of γ-Glutamylthreonine
| Enzyme | Action | Products |
|---|---|---|
| Gamma-glutamyltransferase (GGT) | Cleavage of the γ-glutamyl bond | Glutamate (or 5-oxoproline) and Threonine |
Subsequent Amino Acid Metabolism
Following the cleavage of γ-glutamylthreonine, the resulting free glutamate and threonine are incorporated into the body's general amino acid pool and are directed into various metabolic pathways.
Glutamate Metabolism Glutamate is a central molecule in cellular metabolism, serving as both an energy source and a key player in nitrogen metabolism nih.govresearchgate.net. A primary fate of glutamate is its conversion into α-ketoglutarate (alpha-ketoglutarate) researchgate.net. This conversion is primarily catalyzed by the enzyme glutamate dehydrogenase and links amino acid metabolism directly with cellular energy production, as α-ketoglutarate is a key intermediate in the citric acid cycle (Krebs cycle) nih.govresearchgate.net. Once in the citric acid cycle, it is oxidized to generate ATP researchgate.net. Evidence from animal studies indicates that glutamate is a major oxidative fuel for the gut, where it is extensively metabolized researchgate.netresearchgate.net.
Threonine Metabolism Threonine is an essential amino acid with its own distinct catabolic pathways that contribute to energy production and the synthesis of other biomolecules mdpi.com. In animals, threonine catabolism primarily occurs via two main routes mdpi.com:
Threonine Dehydrogenase Pathway: This pathway converts threonine to 2-amino-3-oxobutyrate. This unstable intermediate is then cleaved by 2-amino-3-oxobutyrate CoA ligase into acetyl-CoA and glycine (B1666218) mdpi.com. The acetyl-CoA can then enter the citric acid cycle for energy generation mdpi.com.
Threonine Dehydratase Pathway: This enzyme, also known as serine dehydratase, converts threonine to α-ketobutyrate, which is further metabolized to propionyl-CoA and eventually succinyl-CoA, another citric acid cycle intermediate.
The specific pathway utilized for threonine metabolism can vary depending on the physiological state of the organism mdpi.com. The breakdown products highlight threonine's role as a precursor for both energy and the synthesis of other amino acids like glycine mdpi.com.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Glutamate |
| Threonine |
| 5-oxoproline |
| α-ketoglutarate (alpha-ketoglutarate) |
| 2-amino-3-oxobutyrate |
| Acetyl-CoA |
| Glycine |
| α-ketobutyrate |
| Propionyl-CoA |
| Succinyl-CoA |
Physiological and Biochemical Roles of Gamma Glutamylthreonine in Research Models
Participation in Cellular Metabolic Networks
Gamma-glutamylthreonine is an integral component of the broader metabolic network of the cell, which comprises all the chemical reactions and physical processes that determine a cell's physiological and biochemical properties. wikipedia.org Its presence and metabolism have implications for both amino acid homeostasis and energy production pathways.
Contribution to Amino Acid Pools
The primary mechanism by which this compound contributes to cellular amino acid pools is through the gamma-glutamyl cycle. This cycle facilitates the transport of amino acids across cell membranes. nih.govmediresonline.org In this process, the enzyme gamma-glutamyl transpeptidase (GGT), located on the cell surface, catalyzes the transfer of the gamma-glutamyl group from glutathione (B108866) to an acceptor amino acid, such as threonine, forming this compound. wikipedia.orgnih.gov This newly formed dipeptide is then transported into the cell.
Inside the cell, another enzyme, γ-glutamyl cyclotransferase, acts on this compound to release threonine and form 5-oxoproline. mediresonline.orgnih.gov The released threonine molecule then becomes part of the intracellular amino acid pool, available for protein synthesis or other metabolic processes. The 5-oxoproline is subsequently converted to glutamate (B1630785), which can be used for the resynthesis of glutathione, thus completing the cycle. nih.gov This entire process effectively transports threonine from the extracellular space into the cell, thereby contributing to the maintenance of the intracellular amino acid concentration. nih.govnih.gov
Studies in lactating and pregnant rats have shown that the gamma-glutamyl cycle, and by extension the formation of gamma-glutamyl amino acids, is not just a transport mechanism but may also generate signals that activate the uptake and metabolism of amino acids. nih.gov
Interplay with Energy Metabolism Pathways (e.g., TCA cycle)
The metabolism of this compound is intrinsically linked to central energy metabolism, particularly the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. quora.comwikipedia.org The TCA cycle is a series of chemical reactions used by aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. wikipedia.orgkegg.jp
The breakdown of this compound releases glutamate (from 5-oxoproline). Glutamate is a key anaplerotic substrate, meaning it can be converted to α-ketoglutarate, an intermediate of the TCA cycle. This conversion replenishes the TCA cycle intermediates that may be depleted for biosynthetic purposes. The entry of glutamate-derived α-ketoglutarate into the TCA cycle contributes to the cellular energy supply by fueling the production of NADH and FADH2, which are subsequently used in oxidative phosphorylation to generate ATP. wikipedia.org
Furthermore, the transport and metabolism of amino acids, facilitated by the gamma-glutamyl cycle, require energy in the form of ATP. The regeneration of glutathione, a key component of the cycle, is an energy-dependent process. mediresonline.org Therefore, a functional TCA cycle is essential to provide the necessary ATP to sustain the continued operation of the gamma-glutamyl cycle and the metabolism of dipeptides like this compound.
Putative Signaling Functions
Beyond its role in metabolism, there is growing interest in the potential signaling functions of gamma-glutamyl dipeptides, including this compound.
Role as an Intermediate in Gamma-Glutamyl Group Re-distribution
This compound serves as a transient carrier of the gamma-glutamyl moiety. The enzyme gamma-glutamyl transpeptidase (GGT) facilitates the redistribution of this group from glutathione to various acceptor molecules, including amino acids and other peptides. wikipedia.orgnih.gov This transpeptidation reaction is a key step in the gamma-glutamyl cycle and represents a mechanism for salvaging the constituent amino acids of extracellular glutathione. researchgate.net The formation of this compound can be seen as an intermediate step in this broader process of redistributing gamma-glutamyl groups, which is crucial for maintaining amino acid and glutathione homeostasis. nih.gov
Theoretical Considerations for Cell-Signaling Modulations by Dipeptides
While direct evidence for this compound as a signaling molecule is still emerging, the broader class of dipeptides and gamma-glutamyl compounds is increasingly being recognized for its potential to modulate cellular signaling pathways. nih.gov It has been proposed that gamma-glutamyl peptides, generated by GGT, could act as intercellular messaging molecules, particularly in response to changes in the extracellular microenvironment. bohrium.comresearchgate.net
One area of investigation is the interaction of these peptides with cell surface receptors. For instance, glutathione and other gamma-glutamyl peptides have been identified as allosteric modulators of calcium-sensing receptors (CaSRs). bohrium.comresearchgate.net This suggests a potential mechanism by which this compound could influence intracellular calcium signaling, a ubiquitous pathway involved in a vast array of cellular processes. The production of gamma-glutamyl peptides under certain pathological conditions could serve to transmit signals from damaged cells to their neighbors. nih.gov
Involvement in Oxidative Stress Response Mechanisms (Indirect via GGT/GSH cycle)
This compound is indirectly involved in the cellular response to oxidative stress through its connection to the gamma-glutamyl transpeptidase (GGT) and glutathione (GSH) cycle. wikipedia.orgnih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. frontiersin.org Glutathione is a major cellular antioxidant, playing a critical role in protecting cells from oxidative damage. bohrium.comnih.gov
The GGT/GSH cycle is essential for maintaining intracellular GSH levels. nih.govbohrium.com Extracellular GSH, which cannot be directly transported into most cells, is broken down by GGT on the cell surface. mdpi.commdpi.com This process, which can involve the formation of this compound, releases the constituent amino acids of glutathione, particularly cysteine, which is often the rate-limiting substrate for intracellular GSH synthesis. bohrium.comnih.gov By facilitating the uptake of these precursor amino acids, the cycle ensures a continuous supply for the de novo synthesis of GSH inside the cell. nih.govnih.gov
Occurrence and Distribution of Gamma Glutamylthreonine Across Biological Systems
Presence in Eukaryotic Cell Lines (e.g., HeLa cells)
Gamma-Glutamylthreonine has been quantitatively identified in eukaryotic cell lines, providing a baseline for its cellular concentration. In a study utilizing ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), the concentration of this compound in HeLa cells, a human cervical cancer cell line, was determined to be 10.8 ± 0.4 pmol/mg of protein. This research highlights the presence of this dipeptide as a component of the cellular metabolome.
Table 1: Concentration of this compound in HeLa Cells
| Analyte | Concentration (pmol/mg protein) |
| This compound | 10.8 ± 0.4 |
| gamma-Glutamylisoleucine | 1.92 ± 0.06 |
| gamma-Glutamylvaline | 1.96 ± 0.04 |
Data sourced from a quantitative analysis of gamma-glutamyl peptides in HeLa cells.
Detection in Mammalian Tissues and Biofluids (e.g., human serum, brain tissue)
The presence of gamma-glutamyl peptides, including this compound, has been confirmed in various mammalian biofluids and tissues. While specific quantitative data for this compound in healthy human serum and brain tissue is not extensively detailed in the available research, the machinery for its synthesis and degradation is well-established in these locations.
Gamma-glutamyltransferase (GGT), the enzyme responsible for transferring the gamma-glutamyl moiety from donors like glutathione (B108866) to acceptors such as threonine, is found in the cell membranes of numerous tissues, including the kidneys, liver, pancreas, and brain mdpi.comresearchgate.net. Its activity in human serum is a well-established clinical marker, and its presence suggests the ongoing formation of gamma-glutamyl peptides scielo.brfrontiersin.org. Qualitative analysis has confirmed the presence of this compound in human serum researchgate.net.
In the context of neurological studies, research on the ischemic rat striatum has shown significant increases in various gamma-glutamyl dipeptides during anoxic conditions, indicating the activity of GGT in the brain and the de novo synthesis of these compounds nih.gov. While this study did not specifically quantify this compound, it supports the presence of the metabolic pathway for its formation in brain tissue.
Identification in Non-Mammalian Organisms or Fermentation Processes (e.g., Saccharomyces cerevisiae, Hongqujiu)
The synthesis of gamma-glutamyl peptides is not limited to mammals and has been observed in non-mammalian organisms and fermentation processes. In the yeast Saccharomyces cerevisiae, the enzyme gamma-glutamyl transpeptidase (GGT) is a glycoprotein (B1211001) bound to the vacuolar membrane and is involved in glutathione metabolism nih.govfrontiersin.org. While the direct production of this compound by S. cerevisiae is not explicitly documented in the reviewed literature, the presence of the necessary enzymatic machinery suggests a potential for its synthesis.
Research into fermented foods has revealed the presence of various gamma-glutamyl dipeptides, which are known to contribute to the "kokumi" or "mouthfulness" taste sensation. For instance, studies on sourdough fermented with Lactobacillus reuteri have identified several gamma-glutamyl dipeptides, although this compound was not specifically quantified frontiersin.org. Similarly, the fermentation of soy sauce and cheese involves microbial activity that can lead to the formation of gamma-glutamyl peptides mdpi.comscielo.br. The specific identification of this compound in these or other fermentation processes like that of Hongqujiu requires further targeted investigation.
Ontogenetic and Genetically Influenced Variation in Levels within Research Cohorts
The levels of gamma-glutamyl compounds can be influenced by both age (ontogenetic variation) and genetic factors. Studies have shown that the activity of serum gamma-glutamyltransferase (GGT), the enzyme responsible for the synthesis of gamma-glutamyl peptides, increases with age in humans frontiersin.orgnih.gov. This age-related increase in GGT activity could potentially lead to higher levels of gamma-glutamyl peptides, including this compound, although direct measurements of the dipeptide across different age groups are needed to confirm this.
Genetic variations, particularly single nucleotide polymorphisms (SNPs) in the GGT1 gene, have been shown to influence serum GGT levels nih.govnih.gov. For example, certain SNPs in the GGT1 gene have been associated with altered GGT protein levels in the serum nih.gov. These genetic differences could, in turn, affect the rate of synthesis of gamma-glutamyl peptides, leading to individual variations in their concentrations. However, the direct impact of these genetic polymorphisms on the circulating levels of specific gamma-glutamyl dipeptides like this compound is an area that requires more detailed research.
Table 2: Genetic Loci Associated with Serum GGT Levels
| Locus (Gene) | Chromosome | Associated SNP |
| GGT1 | 22 | rs4820599 |
| HNF1A | 12 | - |
| Intergenic region | 1 | rs1497406 |
| C14orf73 | 14 | rs944002 |
| RORA | 15 | rs340005 |
Data compiled from genome-wide association studies on serum GGT activity.
Advanced Methodologies for the Academic Study of Gamma Glutamylthreonine
Quantitative Analytical Techniques
Quantitative analysis provides precise measurement of the concentration of γ-Glu-Thr, which is essential for detailed biochemical studies and biomarker validation. Several advanced methods based on liquid chromatography and mass spectrometry are prominently used.
UHPLC-MS/MS is a highly sensitive and specific method for the quantification of γ-Glu-Thr. This technique offers superior resolution and shorter analysis times compared to conventional HPLC. A validated UHPLC-MS/MS strategy has been developed for the simultaneous measurement of γ-glutamylthreonine, γ-glutamylisoleucine, and γ-glutamylvaline in cellular models such as HeLa cells nih.govumich.edu. In such methods, chromatographic separation is often achieved using a C18 stationary phase column with a gradient elution involving mobile phases like water with formic acid and acetonitrile nih.govumich.edu. The tandem mass spectrometry component allows for selective and sensitive detection through multiple reaction monitoring (MRM), ensuring accurate quantification even at low concentrations umich.edu.
Liquid chromatography-mass spectrometry (LC-MS) serves as a foundational technique for the quantitative analysis of various γ-glutamylpeptides, including γ-Glu-Thr. LC-MS-based assays have been successfully established to measure the levels of up to 21 different γ-glutamylpeptides in biological samples like blood plasma and liver tissue researchgate.netnih.gov. These methods are instrumental in characterizing the enzymatic reactions of γ-glutamyltransferase (GGT), the enzyme responsible for the synthesis of many γ-glutamylpeptides by transferring a γ-glutamyl moiety from donors like glutathione (B108866) to acceptor amino acids researchgate.netnih.gov. The robustness of LC-MS makes it suitable for studying the physiological significance and production pathways of these dipeptides under both in vivo and in vitro conditions researchgate.netnih.gov.
To enhance the sensitivity and accuracy of LC-MS analysis, chemical isotope labeling (CIL) strategies are employed. Derivatization with benzoyl chloride (BzCl) is a notable example used in the study of γ-Glu-Thr nih.govumich.edu. BzCl reacts with the primary and secondary amine groups present in the dipeptide chromatographyonline.com. This process, known as benzoylation, is rapid and can be performed at room temperature chromatographyonline.com.
The addition of the benzoyl group increases the hydrophobicity of the polar γ-Glu-Thr molecule, which improves its retention on reversed-phase chromatography columns and enhances its separation from other polar metabolites chromatographyonline.comresearchgate.net. Furthermore, the use of isotopically labeled benzoyl chloride (e.g., ¹³C-BzCl) allows for the creation of stable-isotope labeled internal standards nih.gov. This CIL approach significantly improves quantitative accuracy by correcting for variations in sample preparation and matrix effects during mass spectrometry analysis nih.govumich.edunih.gov.
Proper sample preparation is critical to preserve the integrity of metabolites and ensure accurate analytical results. The primary goals are to effectively halt all metabolic activity (quenching), extract the metabolites of interest, and remove interfering substances like proteins youtube.com. For cellular studies involving γ-Glu-Thr, a typical protocol involves adding water to a frozen cell pellet, followed by sonication to lyse the cells and release intracellular contents nih.govumich.edu.
To prevent the degradation of metabolites by enzymes, samples are often kept cold, and extraction is performed using solvents like cold methanol or hot ethanol/water mixtures, which also serve to precipitate proteins youtube.comnih.gov. Subsequent centrifugation is used to separate the precipitated proteins and cellular debris from the supernatant containing the metabolites youtube.com. For thiol-containing compounds, derivatizing agents such as N-ethylmaleimide may be added during extraction to stabilize the molecules and prevent oxidation researchgate.net. The resulting extract, containing γ-Glu-Thr, is then ready for analysis by LC-MS or other techniques.
Table 1: Quantitative Analysis of γ-Glutamyl Dipeptides in HeLa Cells using UHPLC-MS/MS
| Analyte | Average Concentration (pmol/mg protein) | Relative Standard Deviation (RSD) |
| γ-Glutamylthreonine | 10.8 ± 0.4 | < 5% |
| γ-Glutamylisoleucine | 1.92 ± 0.06 | < 5% |
| γ-Glutamylvaline | 1.96 ± 0.04 | < 5% |
Data sourced from a validated UHPLC-MS/MS method for metabolite quantitation in HeLa cells nih.govumich.edu.
Global Metabolomics Profiling
Global metabolomics aims to comprehensively analyze the entire collection of small-molecule metabolites within a biological system. This approach is powerful for discovering novel biomarkers and understanding systemic metabolic responses.
Untargeted metabolomics involves the global profiling of as many metabolites as possible in a sample without pre-selecting specific analytes youtube.com. This discovery-oriented approach is particularly useful for identifying unexpected changes in metabolic pathways. Studies have applied untargeted metabolomics to investigate γ-glutamyl dipeptides in various biological contexts. For example, this approach has revealed that levels of γ-glutamyl dipeptides can serve as potential biomarkers to distinguish between different forms of liver disease nih.gov. In another application, untargeted metabolomics of synchronized bacterial cells showed that glutathione levels, and by extension its related dipeptides, change periodically throughout the cell cycle, peaking in the late S phase nih.gov. Such findings highlight the utility of untargeted approaches in generating new hypotheses about the roles of γ-Glu-Thr and related compounds in complex biological processes nih.gov.
Application in Large-Scale Population Studies and Defined Research Models
The investigation of gamma-Glutamylthreonine and other γ-glutamyl peptides is increasingly integrated into large-scale population studies and specific research models to elucidate their roles as potential biomarkers. In large epidemiological cohorts, serum levels of the enzyme responsible for the metabolism of γ-glutamyl compounds, gamma-glutamyltransferase (GGT), have been studied extensively. For instance, a seven-year longitudinal study in Norway examined the determinants of changes in GGT levels in over 2,400 individuals, correlating them with factors like body mass index and blood pressure nih.gov. Such population-level data provide a foundation for metabolomic analyses that can identify specific γ-glutamyl peptides, including this compound, which may be associated with various physiological and pathological states.
Gamma-glutamyl peptides have been identified as potential biomarkers for a range of conditions, including cancer, diabetes, and liver disease nih.gov. This has spurred the development of targeted quantitative analytical methods, such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), to measure compounds like this compound in biological samples nih.gov. In defined research models, such as cell lines (e.g., HeLa, HEK293T), researchers can manipulate the expression of enzymes like GGT1 to study the resulting metabolic changes. For example, overexpressing GGT1 in HEK293T cells has been shown to alter the levels of related metabolites, providing a controlled system to understand the functional consequences of enzyme activity and the production of specific γ-glutamyl peptides researchgate.net. These models are crucial for validating findings from population studies and for exploring the underlying molecular mechanisms.
Statistical and Bioinformatic Analysis of Metabolomic Data
The analysis of metabolomic data, which includes compounds like this compound, requires sophisticated statistical and bioinformatic approaches to extract meaningful biological insights from large and complex datasets. nih.govspringernature.com The typical workflow begins with data preprocessing, which involves steps like missing value imputation and normalization to remove technical variation. mdpi.compreprints.org
Following preprocessing, statistical analysis is performed to identify metabolites that are significantly associated with the biological factors under investigation. mdpi.com This is often a two-pronged approach:
Univariate Analysis: These methods assess each metabolite individually. nih.gov Common tests include the Student's t-test for comparing two groups or analysis of variance (ANOVA) for more than two groups. nih.govuab.edu These analyses can identify specific metabolites, such as this compound, that show significant changes between different conditions. mdpi.com
Multivariate Analysis: These techniques consider all measured metabolites simultaneously, which is crucial for understanding the complex interrelationships within the metabolome. nih.govuab.edu Principal Component Analysis (PCA) is an unsupervised method used for exploratory data analysis to identify patterns and outliers. nih.gov Supervised methods like Partial Least Squares Discriminant Analysis (PLS-DA) are widely used to maximize the separation between predefined groups and identify the variables that contribute most to this separation. nih.govmdpi.com
Once significant metabolites are identified, bioinformatic tools are used for pathway analysis and biological interpretation. scripps.edu Techniques like Metabolite Set Enrichment Analysis (MSEA) or tools utilizing databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) help to determine if the identified metabolites are enriched in specific metabolic pathways. scripps.eduresearchgate.net This contextualizes the changes in individual metabolites like this compound within the broader biological system. scripps.edu
Structural Biology Approaches Applied to Associated Enzymes
Understanding the function of this compound is intrinsically linked to studying the structure and mechanism of the enzymes that synthesize and degrade it, primarily gamma-glutamyltransferase (GGT).
X-ray Crystallography for Enzyme Structure Determination (e.g., GGT1)
X-ray crystallography has been a pivotal technique for determining the high-resolution, three-dimensional structure of GGT, providing critical insights into its catalytic mechanism and substrate specificity. nih.gov The crystal structure of human GGT1 (hGGT1) has been solved in various states: as the free enzyme, bound to inhibitors, and with the product glutamate (B1630785) in the active site. rcsb.orgrcsb.org
These structural studies reveal that GGT1 is a heterodimeric enzyme, formed by a large and a small subunit that are generated through post-translational autocleavage of a single polypeptide chain. nih.govresearchgate.net The active site is located in a cleft between the two subunits, with the catalytic nucleophile, Threonine-381 (Thr-381), positioned at the N-terminus of the small subunit. rcsb.orgnih.gov The structures have illuminated key residues involved in binding the γ-glutamyl moiety of substrates and have shown conformational changes in the active site and a "lid loop" region upon substrate or inhibitor binding. rcsb.orgrcsb.org This detailed structural information is invaluable for understanding how the enzyme recognizes substrates like glutathione and participates in transpeptidation reactions that can produce compounds such as this compound.
| PDB ID | Description | Resolution (Å) | Reference |
|---|---|---|---|
| 4GDX | hGGT1 in complex with glutamate | 1.67 | rcsb.org |
| 4Z9O | Free enzyme form of hGGT1 | 2.30 | rcsb.org |
Cryo-Electron Microscopy and Other Biophysical Techniques in Enzyme Studies
While X-ray crystallography has been highly successful, it requires the formation of well-ordered crystals, which can be a significant challenge. Cryo-electron microscopy (cryo-EM) has emerged as a powerful alternative for determining the structure of biological macromolecules, including enzymes, without the need for crystallization. springernature.comyoutube.com By flash-freezing molecules in solution, cryo-EM can capture proteins in multiple conformational states, offering the potential to visualize the dynamic process of enzyme catalysis as a molecular movie. youtube.com This technique is particularly advantageous for studying large, flexible, or membrane-associated enzymes. researchgate.net Although cryo-EM studies specifically focused on GGT1 are emerging, the technology holds immense promise for revealing new details about its conformational dynamics during substrate binding and catalysis.
Other biophysical techniques are also employed to complement structural studies. Spectroscopy, for example, can be used to analyze the composition and concentration of metal cofactors in metalloenzymes. mdpi.com These methods provide functional data that, when integrated with high-resolution structural models from crystallography or cryo-EM, yield a more complete understanding of enzyme mechanism.
Molecular Dynamics Simulations and Computational Modeling of Enzyme-Substrate Interactions
Molecular dynamics (MD) simulations provide a computational lens to study the dynamic behavior of enzymes and their interactions with substrates at an atomic level. acs.org While crystal structures offer static snapshots, MD simulations model the movement of atoms over time, revealing the physical principles that govern substrate recognition, binding, and catalysis. biorxiv.orgbiorxiv.org
Accelerated MD (aMD) simulations have been used to model the binding of substrates like glutamine to the active site of E. coli GGT. acs.orgresearchgate.net These simulations have identified key polar residues within the binding pocket that govern substrate entry and have characterized the motion of the "lid-loop," which acts as a gate controlling access to the catalytic site. biorxiv.orgresearchgate.net Such computational models suggest that both specific electrostatic interactions and the conformational dynamics of the enzyme dictate molecular recognition. acs.orgresearchgate.net By simulating the interactions between GGT and various amino acid acceptors, these models can help predict the efficiency of forming different γ-glutamyl peptides, including this compound, and provide a rationale for the enzyme's substrate selectivity. mdpi.com
Future Directions and Emerging Research Avenues for Gamma Glutamylthreonine
Elucidation of Unexplored Physiological Functions in Specific Biological Contexts
The primary function of gamma-glutamyltransferase (GGT) involves the extracellular breakdown of glutathione (B108866), which plays a critical role in protecting cells from oxidative damage. nih.govhmdb.ca GGT catalyzes the transfer of the gamma-glutamyl group from glutathione to acceptor molecules, including amino acids like threonine, to form gamma-glutamyl dipeptides. While the general roles of GGT and glutathione are well-established, the specific physiological functions of individual gamma-glutamyl peptides, such as gamma-glutamylthreonine, remain largely unexplored.
Quantitative analysis has confirmed the presence of this compound in biological systems; for instance, its concentration in HeLa cells was determined to be 10.8 ± 0.4 pmol/mg protein. researchgate.net This confirmation of its endogenous presence underscores the need for further research into its specific activities. Future studies are anticipated to investigate its potential roles in:
Modulating Oxidative Stress: Investigating whether this compound has unique antioxidant properties or influences intracellular glutathione homeostasis.
Nutrient Transport: Exploring its involvement in amino acid transport across cell membranes, a proposed function of the gamma-glutamyl cycle. wikipedia.org
Cell Signaling: Determining if it acts as a signaling molecule in specific cellular pathways, similar to other metabolic intermediates.
Advanced Enzymatic Synthesis Strategies for Research-Grade Compounds
The availability of pure, research-grade this compound is essential for conducting detailed mechanistic and physiological studies. Chemical synthesis is often complex and costly, making enzymatic synthesis a more attractive alternative. unimi.it The primary biocatalyst for this process is gamma-glutamyltransferase (GGT).
Advanced strategies are being developed to overcome this limitation:
Mutant Enzymes: Researchers are engineering mutant GGT enzymes with enhanced transpeptidase activity and reduced hydrolase activity. One approach involves modifying the "lid loop," a sequence of amino acids that covers the active site and influences substrate selection and the balance between hydrolysis and transpeptidation. unimi.it
Reaction Condition Optimization: The yield of enzymatic synthesis can be significantly improved by optimizing parameters such as pH, temperature, and substrate concentrations. For example, the synthesis of γ-glutamylglutamine was maximized at a specific pH and temperature, achieving a high conversion rate. nih.gov Similar optimization would be crucial for producing this compound.
These advancements aim to provide a reliable and cost-effective supply of the compound for research purposes.
Deeper Insights into Its Role in Inter-Organ and Inter-Cellular Metabolic Communication
GGT is primarily located on the surface of cells, positioning it as a key player in extracellular metabolism and communication. nih.gov By generating a variety of gamma-glutamyl peptides, GGT may create a unique metabolic fingerprint in the extracellular environment that can be interpreted by surrounding cells and distant organs. The presence of gamma-glutamyl peptides has been characterized in the blood plasma and livers of mice, supporting their role in systemic metabolism. nih.gov
Future research will focus on understanding how this compound contributes to this metabolic dialogue. Key questions include:
Do levels of this compound in the blood or interstitial fluid change in response to specific physiological states or diseases?
Does this peptide interact with specific cell surface receptors to trigger downstream signaling events?
How does the production and degradation of this compound in one organ, such as the liver, affect the metabolic state of another, like the kidneys? nih.gov
Answering these questions will provide deeper insights into the integrated network of metabolic communication and the specific role this compound plays within it.
Exploration of Genetic and Environmental Determinants of Its Levels in Model Systems
The levels of this compound in an organism are directly linked to the activity of the GGT enzyme. Therefore, genetic and environmental factors that influence GGT expression and function will, in turn, determine the concentration of its products. Studies have shown that variation in the levels of liver enzymes, including GGT, is heritable. nih.govnih.gov
The genetic architecture of GGT is complex, with contributions from both additive and non-additive genetic factors, and can differ based on sex and age. nih.govnih.gov Shared environmental factors have also been shown to influence GGT levels. nih.gov
Future investigations using model systems will be critical to dissect the specific determinants of this compound levels. This research will involve:
Quantitative Trait Locus (QTL) Analysis: Identifying specific genetic variants that correlate with higher or lower levels of this compound.
Gene-Environment Interaction Studies: Examining how environmental exposures, such as diet, toxins, or alcohol, interact with an individual's genetic background to influence the production of this dipeptide. nih.gov
The table below summarizes findings on the heritability of the GGT enzyme, which provides a foundation for exploring the genetic determinants of this compound.
| Population | Heritability Component | Variance Explained |
| Females | Additive & Non-additive Genetic Factors | 60% |
| Males | Additive Genetic Effects Only | 30% |
| Male Offspring | Shared Environmental Factors | 28% |
This data, based on studies of GGT enzyme levels, suggests a strong genetic and environmental influence that likely extends to its metabolic products like this compound. nih.govnih.gov
Development of Novel Research Tools and Probes for Mechanistic Investigations
A significant advancement in the study of gamma-glutamyl peptides has been the development of sensitive analytical methods. Liquid chromatography-mass spectrometry (LC-MS) based assays now allow for the precise quantification of 21 different gamma-glutamylpeptides, including this compound, in biological samples. researchgate.netnih.gov This methodology is invaluable for characterizing the products of GGT reactions both in vitro and in vivo. nih.gov
While quantification is crucial, a deeper mechanistic understanding requires the development of more sophisticated research tools. The next generation of tools will likely include:
Fluorescent Probes: Designing molecules that specifically bind to this compound and emit a fluorescent signal, enabling real-time visualization of its localization and concentration changes within living cells and tissues.
Specific Antibodies: Developing monoclonal or polyclonal antibodies that can selectively recognize and bind to this compound, allowing for its detection and quantification using techniques like ELISA and immunohistochemistry.
Genetically Encoded Sensors: Creating biosensors that can be expressed within cells to report on the dynamic changes in intracellular this compound concentrations.
These novel tools will be instrumental in moving beyond static measurements and uncovering the dynamic and functional roles of this compound in complex biological processes.
Q & A
Q. What analytical techniques are most effective for detecting and quantifying gamma-glutamylthreonine in biological samples, and how can their reproducibility be ensured?
this compound is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity for low-abundance metabolites. To ensure reproducibility, researchers should include internal standards (e.g., isotopically labeled analogs), validate protocols across multiple batches, and document extraction efficiency and matrix effects. For example, a multi-omics study utilized LC-MS to measure this compound levels in serum, achieving an AUC of 0.965 in diagnostic models . Detailed method descriptions, as emphasized in academic guidelines, are critical for replication .
Q. What are the known biological roles of this compound, and how is it implicated in metabolic pathways?
this compound is a dipeptide linked to glutathione metabolism and oxidative stress regulation. It has been identified as a potential biomarker for tuberculosis (TB) in advanced HIV patients, where its elevated levels correlate with disease progression . Mechanistically, it may reflect dysregulation in gamma-glutamyltransferase activity or altered peptide degradation pathways. Researchers should validate these associations using pathway analysis tools (e.g., KEGG, Reactome) and controlled in vitro models.
Q. How should researchers design initial experiments to assess this compound stability under varying physiological conditions?
Stability studies should test parameters such as pH (e.g., 2–9), temperature (4°C–37°C), and storage duration. Protocols include:
- Spike-and-recovery experiments in biological matrices (e.g., serum, plasma).
- Accelerated degradation tests analyzed via LC-MS or NMR.
- Statistical modeling (e.g., Arrhenius plots) to predict long-term stability. Documentation of degradation products and conditions affecting half-life is essential for clinical sample handling .
Advanced Research Questions
Q. What strategies resolve contradictions in this compound’s diagnostic accuracy across studies?
Discrepancies often arise from cohort heterogeneity (e.g., ethnicity, comorbidities) or methodological variability. To address this:
- Conduct meta-analyses with standardized inclusion criteria.
- Use multicenter studies to validate findings across diverse populations, as single-center cohorts may lack generalizability .
- Apply multivariate regression to adjust for confounders (e.g., renal function, concurrent infections). Transparent reporting of limitations, such as sample size and selection bias, is critical .
Q. How can this compound data be integrated into multi-omics frameworks to enhance biomarker discovery?
Integrative approaches combine metabolomic data (e.g., this compound levels) with transcriptomic (e.g., miRNA-215-5p) and proteomic datasets. Key steps include:
- Using machine learning models (e.g., random forests) to identify synergistic biomarker panels, as demonstrated in TB diagnostics .
- Validating findings in independent cohorts with clinical endpoints (e.g., treatment response).
- Leveraging public databases (e.g., HMDB, PubChem) for pathway enrichment analysis .
Q. What experimental designs are optimal for investigating this compound’s role in enzyme kinetics or peptide synthesis?
- Enzyme assays : Measure gamma-glutamyltransferase activity using synthetic substrates and monitor this compound formation via kinetic LC-MS.
- Isotopic labeling : Track metabolic flux with ¹³C/¹⁵N-labeled precursors in cell cultures.
- Knockout models : Use CRISPR/Cas9 to silence genes encoding gamma-glutamyltransferases and assess peptide accumulation. Ensure rigorous controls (e.g., enzyme inhibitors, sham transfections) and replicate experiments across biological triplicates .
Q. How should researchers address challenges in synthesizing high-purity this compound for experimental use?
Solid-phase peptide synthesis (SPPS) is commonly employed. Critical steps include:
- Protecting group selection (e.g., Fmoc for amine protection).
- Purification via reverse-phase HPLC and characterization by NMR/mass spectrometry.
- Stability testing under storage conditions (e.g., lyophilized vs. solution). Purity thresholds (>95%) and batch-to-batch consistency must be reported to ensure experimental reliability .
Methodological Considerations
- Data Presentation : Use ROC curves to evaluate diagnostic performance (e.g., AUC = 0.965 in TB models) .
- Statistical Rigor : Apply false discovery rate (FDR) correction in omics studies and report confidence intervals for biomarker ratios .
- Ethical Compliance : Obtain IRB approval for human studies and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
